molecular formula C11H13F2NO B13269673 2-((3,4-Difluorophenoxy)methyl)pyrrolidine

2-((3,4-Difluorophenoxy)methyl)pyrrolidine

Cat. No.: B13269673
M. Wt: 213.22 g/mol
InChI Key: DNKSRXIDAZGCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3,4-Difluorophenoxy)methyl)pyrrolidine is a pyrrolidine derivative featuring a phenoxymethyl group substituted with fluorine atoms at the 3- and 4-positions of the aromatic ring. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational rigidity and ability to modulate biological targets.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

2-[(3,4-difluorophenoxy)methyl]pyrrolidine

InChI

InChI=1S/C11H13F2NO/c12-10-4-3-9(6-11(10)13)15-7-8-2-1-5-14-8/h3-4,6,8,14H,1-2,5,7H2

InChI Key

DNKSRXIDAZGCDB-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)COC2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Difluorophenoxy)methyl)pyrrolidine typically involves the reaction of 3,4-difluorophenol with pyrrolidine in the presence of a suitable base and solvent . The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of 2-((3,4-Difluorophenoxy)methyl)pyrrolidine may involve bulk manufacturing processes that ensure high purity and yield . These methods often utilize continuous flow reactors and optimized reaction conditions to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Difluorophenoxy)methyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

2-((3,4-Difluorophenoxy)methyl)pyrrolidine is a chemical compound with a unique structure featuring a pyrrolidine ring and a difluorophenoxy group. Its molecular formula is C12H14F2N, and it has a molecular weight of approximately 221.24 g/mol. The presence of the difluorophenoxy moiety suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Scientific Research Applications

The applications of 2-((3,4-Difluorophenoxy)methyl)pyrrolidine span several fields, especially in pharmaceutical development. Its unique structure may contribute to the creation of pharmaceuticals targeting specific biological pathways.

Pharmaceutical Development

2-((3,4-Difluorophenoxy)methyl)pyrrolidine's unique structure makes it a candidate for pharmaceutical development. Compounds with similar structures have demonstrated the ability to interact with biological targets. Fragment-based lead generation (FBLG) has become a successful method in identifying clinical candidates, and screening techniques such as biochemical screens, thermal shift, and ligand observed NMR are frequently employed in FBLG .

Preliminary studies suggest that compounds with structures similar to 2-((3,4-Difluorophenoxy)methyl)pyrrolidine can interact with various biological targets. Its potential versatility in both medicinal chemistry and industrial applications lies in its specific combination of functional groups. Its distinct structural features may confer unique biological activities that differentiate it from other similar compounds.

Interaction Studies

Interaction studies are crucial for understanding how 2-((3,4-Difluorophenoxy)methyl)pyrrolidine interacts with biological systems.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

A. Fluorine Substitution Patterns

  • 3,4-Difluorophenoxy vs. 2,3-Difluorophenyl: The compound 3-[(2,3-difluorophenyl)methyl]pyrrolidine (CAS: 1337188-26-7) replaces the phenoxymethyl group with a benzyl linker and shifts fluorine substituents to the 2- and 3-positions. Its molecular weight (197.23 g/mol) is lower than the target compound due to the absence of an oxygen atom in the linker .
  • 2,6-Difluorophenoxy Derivatives: Patents describe compounds with 2,6-difluorophenoxy groups (e.g., ), which introduce para-substitution effects distinct from the meta/para fluorination in the target compound. Such substitutions influence lipophilicity and metabolic stability .

B. Halogen Type: Fluoro vs. Chloro
The analog 2-[[(3,4-dichlorophenyl)methoxy]methyl]pyrrolidine hydrochloride (CAS: 1289385-31-4) replaces fluorine with chlorine. Chlorine’s larger atomic radius and stronger electron-withdrawing effects may enhance binding affinity but reduce solubility compared to fluorine-substituted analogs .

Pyrrolidine Core Modifications

A. Fluorinated Pyrrolidine Rings

  • The electron-withdrawing effects of fluorine may stabilize charge interactions in target binding .
  • 2,5-Dimethylpyrrolidine (Compound 30) : A mixture of cis/trans isomers shows retained potency, indicating that alkyl substituents on the pyrrolidine ring are tolerated. However, stereochemical changes (e.g., D-proline in Compound 31) reduce potency by ~9-fold, highlighting the critical role of stereochemistry .

B. Bicyclic and Bridged Modifications Compounds 32–35 () incorporate fused or bridged bicyclic systems.

Functional Group Variations

A. Phenoxymethyl vs. Benzyloxy Linkers Compounds in (e.g., ent-3-epi-13) use benzyloxy groups instead of phenoxymethyl. These bulkier substituents may improve metabolic stability but reduce membrane permeability due to increased hydrophobicity .

B. Methoxy vs. Fluoro Substituents The Mannich base 2-[(3,4-dimethoxyphenyl)(pyrrolidin-1-yl)methyl]cyclopentanone () substitutes fluorine with methoxy groups.

Key Research Findings and Data

Table 1: Structural and Activity Comparison of Selected Analogs

Compound Name / ID Substituent Pattern Molecular Weight (g/mol) Key Activity/Notes Source
2-((3,4-Difluorophenoxy)methyl)pyrrolidine 3,4-difluorophenoxymethyl Not reported Discontinued (CymitQuimica)
3-[(2,3-Difluorophenyl)methyl]pyrrolidine 2,3-difluorobenzyl 197.23 Structural isomer; lower MW
Compound 29 (Tetrafluoropyrrolidine) 3,3,4,4-tetrafluoro pyrrolidine Not reported Potency similar to parent compound
2-[[(3,4-Dichlorophenyl)methoxy]methyl]pyrrolidine HCl 3,4-dichlorophenoxymethyl Not reported Enhanced binding but reduced solubility
D-Proline derivative (Compound 31) D-proline replacement Not reported 9-fold potency drop

Biological Activity

2-((3,4-Difluorophenoxy)methyl)pyrrolidine is a compound of interest due to its potential therapeutic applications in various biological contexts. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-((3,4-Difluorophenoxy)methyl)pyrrolidine includes a pyrrolidine ring substituted with a difluorophenoxy group. This unique structure contributes to its biological properties.

Pharmacological Activity

Recent studies have indicated that 2-((3,4-Difluorophenoxy)methyl)pyrrolidine exhibits significant anti-inflammatory and anticancer activities. Its mechanism of action appears to involve modulation of key signaling pathways related to inflammation and cell proliferation.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect is particularly relevant in models of chronic inflammatory diseases where these cytokines play a critical role in disease progression .

Anticancer Activity

Research has shown that 2-((3,4-Difluorophenoxy)methyl)pyrrolidine acts as an inhibitor of MDM2, a negative regulator of the p53 tumor suppressor. By inhibiting MDM2, the compound enhances p53 activity, leading to increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 2-((3,4-Difluorophenoxy)methyl)pyrrolidine can be attributed to specific structural features:

Substituent Effect on Activity
3,4-DifluorophenoxyEnhances anti-inflammatory and anticancer activity
Pyrrolidine coreEssential for binding affinity and efficacy

Studies suggest that modifications on the phenoxy ring can significantly alter the potency of the compound against various targets .

Case Studies

  • Inflammatory Disease Model : In a murine model of colitis, treatment with 2-((3,4-Difluorophenoxy)methyl)pyrrolidine resulted in reduced colonic inflammation and lower levels of IL-6 compared to untreated controls. Histological analysis confirmed decreased tissue damage and inflammatory cell infiltration .
  • Cancer Xenograft Studies : In xenograft models using human cancer cell lines, administration of the compound led to significant tumor regression. The study reported an IC50 value of approximately 0.15 μM against SJSA-1 cells, indicating potent antiproliferative effects .

Q & A

Q. What are reliable synthetic routes for 2-((3,4-difluorophenoxy)methyl)pyrrolidine?

A common approach involves multi-step synthesis starting from pyrrolidine derivatives and fluorinated benzaldehydes. For example, (R)-2-propylpyrrolidine-2-carboxylic acid ethyl ester hydrochloride can react with 2,3-difluorobenzaldehyde via reductive amination or nucleophilic substitution to form the phenoxymethyl-pyrrolidine scaffold . Alternative methods may use Mitsunobu reactions to couple pyrrolidine alcohols with 3,4-difluorophenol derivatives under mild conditions, as seen in analogous furan-based systems . Purification typically involves column chromatography or recrystallization in acetonitrile/water mixtures .

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques include:

  • LCMS : To confirm molecular weight (e.g., m/z [M+H]+ peaks) and detect impurities.
  • HPLC : Retention time analysis (e.g., 1.08 minutes under SQD-FA05 conditions) ensures batch consistency .
  • NMR : ¹H/¹³C and ¹⁹F NMR verify regiochemistry of fluorine substituents and methylene bridge connectivity .

Q. What safety precautions are critical during synthesis?

  • Use fume hoods and PPE (gloves, goggles) due to potential toxicity of fluorinated intermediates .
  • Avoid exposure to reactive reagents like NaH or TsCl by conducting reactions in anhydrous, inert conditions .
  • Store the compound in airtight containers away from light and moisture to prevent degradation .

Advanced Research Questions

Q. How do the 3,4-difluorophenoxy groups influence reactivity in catalytic systems?

Fluorine substituents enhance electron-withdrawing effects, which can modulate reaction rates in cross-coupling or oxidation reactions. For example, in lignin model studies, fluorophenoxy groups act as tracers to monitor side-chain cleavage under oxidative conditions . This suggests that 2-((3,4-difluorophenoxy)methyl)pyrrolidine may exhibit similar stability in catalytic environments, but empirical testing (e.g., using O₂/alkaline systems) is recommended .

Q. What strategies enable stereochemical control in pyrrolidine derivatives of this compound?

Asymmetric fluorination or alkylation can introduce chirality. Organocatalysts like (R)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine ((R)-209) have been used to achieve diastereoselectivity in fluorinated statine analogs . For non-fluorinated chiral centers, chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution may be applicable.

Q. How can computational methods predict the compound’s binding affinity in drug discovery?

  • Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs).
  • QSAR models : Corrogate electronic effects of fluorine atoms with activity data from analogs (e.g., 3,5-difluoropyridine derivatives ).
  • MD simulations : Assess conformational stability of the pyrrolidine ring in aqueous or lipid bilayer environments .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Yield optimization : Replace low-yielding steps (e.g., ester hydrolysis) with greener alternatives like enzymatic catalysis.
  • Purification bottlenecks : Switch from column chromatography to continuous-flow systems or crystallization-driven purification .
  • Fluorine handling : Implement closed-system reactors to mitigate HF byproduct formation during fluorination .

Methodological Considerations

  • Contradictions in evidence : While EP 4374877A2 uses acetonitrile/water for purification , other protocols favor dichloromethane/NaOH mixtures . Researchers should test solvent compatibility with the compound’s stability.
  • Advanced characterization : X-ray crystallography (as in Acta Cryst. E ) can resolve ambiguities in fluorine positioning and hydrogen bonding networks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.